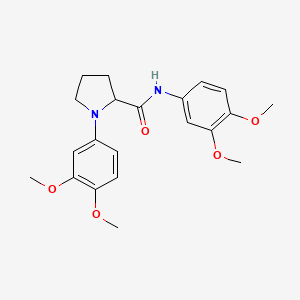

![molecular formula C14H11N3O B5522854 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)

2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of similar compounds, such as 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole, involves the formation of one-dimensional chains via intermolecular π-π interactions (Hou et al., 2013).

- Another study synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, showing how structural variations can be introduced (Ge et al., 2014).

Molecular Structure Analysis

- The crystal structure of similar compounds, like 2,5-diaryl-1,3,4-oxadiazole derivatives, revealed a monoclinic spatial structure with aromatic rings being approximately coplanar, allowing conjugation (Yang et al., 2011).

Chemical Reactions and Properties

- The reaction of 2,5-bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole with ZnCl2 forms one-dimensional helical chains with significant interchain π-π and C-H···π interactions (Hou et al., 2013).

Physical Properties Analysis

- The polymorphic structures of related compounds like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones exhibit differences in intermolecular interactions, influencing their physical properties (Shishkina et al., 2019).

Chemical Properties Analysis

- Studies on compounds like 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole revealed fluorescence spectral characteristics and molecular orbital correlations (Ge et al., 2014).

- The analysis of 2,5-diaryl-1,3,4-oxadiazole derivatives showed absorption peaks and blue fluorescence in dilute solutions, indicating their chemical behavior under different conditions (Yang et al., 2011).

科学的研究の応用

Apoptosis Induction and Anticancer Activity

One study discovered that derivatives of the 1,2,4-oxadiazole class, including those with pyridyl groups, act as novel apoptosis inducers with potential as anticancer agents. These compounds demonstrated activity against breast and colorectal cancer cell lines and were found to induce cell cycle arrest followed by apoptosis. The molecular target identified was TIP47, a protein associated with the insulin-like growth factor II receptor (Zhang et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

Another research focused on m-terphenyl oxadiazole derivatives for use in OLEDs. These materials, including pyridyl oxadiazoles, showed high electron mobilities and efficiencies in blue, green, and red phosphorescent OLEDs. The study highlights the potential of these materials in reducing driving voltages and improving device performance, indicative of excellent exciton confinement (Shih et al., 2015).

Polyimides and Poly(amide-imide) Synthesis

Research on thermally stable polyimides and poly(amide-imide) containing oxadiazole-pyridyl pendant groups revealed their high solubility in polar and aprotic solvents. These polymers displayed excellent thermal stability and potential for industrial applications, including their use in high-temperature processes and possibly in electronic materials (Mansoori et al., 2012).

Antimicrobial and Antifungal Activities

A study on Mannich bases of some 2,5-disubstituted 4-thiazolidinones and their antimicrobial activities found that compounds derived from 1,3,4-oxadiazoles showed significant activity against various bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Kocabalkanlı et al., 2001).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibitive properties on metals in aggressive environments. For instance, 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole showed efficacy in inhibiting corrosion and biocorrosion in brass, demonstrating potential applications in cooling water systems and industrial maintenance (Rochdi et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-2-3-7-11(10)14-16-13(17-18-14)12-8-4-5-9-15-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWLALGGVGICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)